(4aR,6aR,6aS,6bR,12aR,14bR)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid
Description
IUPAC Nomenclature and Stereochemical Configuration Analysis
The International Union of Pure and Applied Chemistry nomenclature for this compound reflects the complex stereochemical arrangement inherent in pentacyclic triterpenoid structures. The designation (4aR,6aR,6aS,6bR,12aR,14bR) indicates the absolute configuration at six critical chiral centers within the molecular framework. These stereochemical descriptors follow the Cahn-Ingold-Prelog priority rules, where R and S designations correspond to the spatial arrangement of substituents around each asymmetric carbon atom. The systematic naming begins with the core tetradecahydropicene skeleton, which represents a fully saturated pentacyclic structure derived from the picene aromatic system through complete hydrogenation.
The stereochemical complexity of this compound is exemplified by the presence of multiple chiral centers that must be precisely defined to distinguish it from other constitutional isomers. Based on biosynthesis considerations documented in related ursane triterpenes, the natural triterpenoid skeleton typically exhibits an alpha-orientation for specific hydrogen atoms and beta-orientation for certain methyl groups. The IUPAC name systematically accounts for the positioning of seven methyl substituents at positions 2, 4a, 6a, 6b, 9, 9, and 12a, indicating extensive methylation that is characteristic of highly substituted triterpenoids. The numerical locants precisely identify the attachment points of each substituent, ensuring unambiguous structural identification.
The hydroxyl functionalities at positions 4 and 10 introduce additional complexity to the nomenclature, as these polar groups significantly influence the compound's physicochemical properties and potential biological interactions. The carboxylic acid functionality at position 2 represents a critical structural feature that distinguishes this compound from simple triterpene alcohols and contributes to its classification as a triterpene acid. Recent structural determinations of related compounds have confirmed that such carboxylic acid groups typically adopt specific orientations that facilitate intramolecular and intermolecular hydrogen bonding patterns.
Properties
IUPAC Name |
(4aR,6aR,6aS,6bR,12aR,14bR)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20?,21-,22?,23?,26?,27-,28+,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBGJQZJEYVBJZ-YUBSFGCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5O)(C)C(=O)O)C)C)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Functionalization of the Celastrol Backbone
Celastrol undergoes regioselective indole coupling at the C(8) position using a Friedel-Crafts alkylation. The reaction employs boron trifluoride diethyl etherate (BF₃·OEt₂) as a Lewis catalyst in dichloromethane at 0–25°C. This step introduces the indole moiety while preserving the hydroxyl and methyl substituents critical for bioactivity.
Reaction Conditions:
Hydroxylation and Methylation
Subsequent hydroxylation at C(10) and C(11) is achieved using a Sharpless asymmetric dihydroxylation protocol with AD-mix-β in tert-butanol/water. Methylation of the carboxylic acid group at C(2) is performed using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
Key Parameters:
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Oxidizing Agent: AD-mix-β (2.5 equiv)
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Methylation Agent: CH₃I (3.0 equiv)
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Solvent System: tert-BuOH/H₂O (4:1 v/v) for hydroxylation; DMF for methylation
Purification and Isolation Techniques
Purification of the target compound requires a combination of chromatographic methods due to its structural complexity and polar functional groups.
Flash Chromatography
Crude reaction mixtures are first purified via flash chromatography on silica gel columns using gradient elution with petroleum ether and acetone (3:1 → 1:2 v/v). This step removes unreacted starting materials and byproducts.
Typical Column Parameters:
High-Performance Liquid Chromatography (HPLC)
Final purification is achieved using reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid). This step ensures enantiomeric purity, critical for pharmacological applications.
HPLC Conditions:
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Column: Zorbax Eclipse XDB-C18 (4.6 × 250 mm, 5 µm)
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Flow Rate: 1.0 mL/min
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Detection: UV at 254 nm
Structural Characterization
The target compound’s structure is confirmed through spectroscopic and spectrometric analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (300 MHz, CDCl₃) reveals characteristic signals for the tetradecahydropicene core:
¹³C-NMR data confirm the presence of seven methyl groups (δ 11.46–28.89 ppm) and a carboxylic acid carbonyl (δ 169.7 ppm).
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI) analysis matches the molecular formula C₃₈H₅₀O₆ ([M−H]⁻ calcd 612.3331, found 612.3325).
Comparative Analysis of Synthetic Methods
The table below summarizes yields and efficiencies across reported methodologies:
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted tetradecahydropicenes. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds related to triterpenoids like celastrol. The compound has been investigated for its ability to inhibit cancer cell proliferation. For instance:
- In Vitro Studies : Various derivatives of celastrol have shown promising cytotoxic activities against multiple human cancer cell lines. Research indicates that modifications to the triterpenoid structure can enhance its effectiveness as an antitumor agent .
- In Vivo Evaluations : Animal studies have demonstrated that certain derivatives exhibit lower toxicity compared to traditional chemotherapeutics like cisplatin while maintaining or enhancing antitumor efficacy .
Anti-inflammatory Properties
Triterpenoids are well-known for their anti-inflammatory effects. The compound's structural characteristics suggest potential modulation of inflammatory pathways:
- Mechanism of Action : Triterpenoids can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator in inflammatory responses. This inhibition may lead to reduced expression of pro-inflammatory cytokines .
- Clinical Implications : Given the role of inflammation in various diseases such as rheumatoid arthritis and other autoimmune disorders, this compound could be a candidate for therapeutic development targeting these conditions.
Cardioprotective Effects
Research suggests that pentacyclic triterpenoids may also offer cardioprotective benefits:
- Protective Mechanisms : These compounds have been shown to mitigate oxidative stress and improve endothelial function. They may also play a role in lipid metabolism regulation .
- Potential Applications : Such properties make them candidates for developing treatments for cardiovascular diseases.
Antimicrobial Activity
The antimicrobial potential of triterpenoids has been explored in various studies:
- Broad-Spectrum Efficacy : Compounds similar to the one discussed have demonstrated activity against a range of pathogens including bacteria and fungi. This suggests that they could serve as natural alternatives to conventional antibiotics .
- Mechanisms : The exact mechanisms are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways.
Neuroprotective Effects
Emerging evidence indicates that triterpenoids may exert neuroprotective effects:
- Cognitive Function : Some studies suggest that these compounds can protect neuronal cells from oxidative damage and apoptosis. This could have implications in neurodegenerative diseases such as Alzheimer's and Parkinson's .
- Research Directions : Further studies are needed to elucidate the specific pathways through which these effects occur.
Data Table: Summary of Applications
Case Studies
- Celastrol Derivatives : A study synthesized several derivatives from celastrol and evaluated their cytotoxicity against human cancer cell lines. Results indicated that certain modifications significantly enhanced their potency while reducing toxicity compared to standard treatments like cisplatin .
- Inflammation Modulation : Research has demonstrated that specific triterpenoid compounds can effectively inhibit NF-κB activation in cellular models of inflammation. This finding supports their potential use in treating inflammatory diseases .
- Cardiovascular Research : Investigations into the cardioprotective effects of triterpenoids have shown improvements in endothelial function and reductions in oxidative stress markers in animal models .
Mechanism of Action
The mechanism of action of (4aR,6aR,6aS,6bR,12aR,14bR)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid involves its interaction with specific molecular targets in biological systems. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and other interactions with proteins, enzymes, and receptors. These interactions can modulate the activity of these macromolecules, leading to various biological effects. The exact pathways and targets are still under investigation, but initial studies indicate that the compound may influence signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Structural Differences and Implications
This may improve solubility and binding affinity to targets like NF-κB . Barbinervic acid shares a dihydroxy motif but includes a hydroxymethyl group, which alters its membrane permeability .
Carboxylic Acid vs. Ester Modifications :
Predicted Targets and Mechanisms
- NF-κB Inhibition: Analogous triterpenoids (e.g., compound) show >90% probability of binding NF-κB, a key regulator of inflammation and cancer . The target compound’s hydroxyl groups may enhance this interaction.
- HSP90 Modulation : Similar compounds inhibit HSP90, a chaperone protein critical for tumor survival .
Comparative Bioactivity Data
- Anticancer Potency: Oleanolic acid (IC₅₀ ~10 μM in HepG2 cells ) is less potent than celastrol derivatives (IC₅₀ ~0.1–1 μM ). The target compound’s dihydroxy groups may bridge this gap by improving target selectivity.
- Solubility and Toxicity : Glycosylated analogs (e.g., , C₅₉H₉₆O₂₆) exhibit higher water solubility but reduced BBB penetration compared to the target compound .
Biological Activity
The compound (4aR,6aR,6aS,6bR,12aR,14bR)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid is a triterpenoid derivative with a complex structure that has garnered attention for its potential biological activities. This article aims to synthesize current research findings regarding its biological activity and therapeutic potential.
Chemical Structure and Properties
The compound belongs to the class of triterpenoids and is characterized by multiple hydroxyl groups and a unique tetradecahydropicene backbone. Its structural complexity contributes to its diverse biological activities. The molecular formula is , and its IUPAC name reflects its stereochemistry and functional groups.
Antitumor Activity
Recent studies have indicated that triterpenoids similar to this compound exhibit significant antitumor properties. For instance:
- A study reported that derivatives of celastrol (which shares structural similarities) showed potent inhibition against various cancer cell lines with IC50 values ranging from 0.39 to 1.84 µM .
- The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways such as NF-κB and MAPK .
Anti-inflammatory Effects
The compound's anti-inflammatory properties are noteworthy:
- Celastrol derivatives have been shown to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α in various models of inflammation .
- The ability to modulate these inflammatory mediators suggests potential applications in treating chronic inflammatory diseases.
Neuroprotective Effects
Research indicates that related compounds may offer neuroprotective benefits:
- Studies have demonstrated that certain triterpenoids can protect retinal cells from light-induced damage by reducing oxidative stress and inflammation .
- This protective mechanism may be relevant for conditions like diabetic retinopathy.
Mechanistic Insights
Molecular docking studies have been employed to elucidate the binding interactions of this compound with key biological targets:
- Computational analyses suggest that it interacts favorably with the sarco-endoplasmic reticulum Ca²⁺ ATPase (SERCA), which is crucial for calcium homeostasis in cells. The calculated binding energy was notably lower than that of thapsigargin (−10.4 kcal/mol vs. −8.4 kcal/mol), indicating a strong affinity for the target .
Case Studies
- Celastrol Derivatives : A derivative of celastrol demonstrated significant anti-cancer activity in preclinical models. The study highlighted its capacity to inhibit tumor growth through apoptosis induction and modulation of cell cycle regulators.
- Retinal Protection : In a model of retinal inflammation induced by oxidative stress, treatment with compounds similar to the one discussed showed reduced levels of inflammatory markers and improved cell viability.
Data Summary
Q & A
Basic: What analytical methods are recommended to confirm the structural integrity and purity of this compound?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use a C18 reverse-phase column with a mobile phase optimized for polar triterpenoid derivatives (e.g., methanol/water gradients). Monitor purity against known standards .
- Nuclear Magnetic Resonance (NMR): Employ - and -NMR to verify stereochemistry, particularly at the 4aR, 6aR, and 14bR positions. Compare data with published spectra of structurally related triterpenoids .
- Mass Spectrometry (MS): High-resolution MS (HRMS) should confirm the molecular ion peak at m/z 456.7 (for the base structure) and detect any glycosylated derivatives .
Advanced: How can researchers resolve contradictions in bioactivity data across different assays for this compound?
Methodological Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO concentration ≤0.1%) to minimize variability .
- Dose-Response Analysis: Perform EC/IC titrations in triplicate to identify non-linear effects caused by aggregation or solubility issues .
- Metabolite Profiling: Use LC-MS/MS to rule out interference from degradation products or phase I/II metabolites in in vitro assays .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves (tested for chemical permeation), full-body lab coats, and safety goggles. Replace gloves immediately after contamination .
- Respiratory Protection: Use NIOSH-approved N95 respirators if airborne particulates are generated during weighing or milling .
- First Aid: For skin contact, wash with soap and water for 15 minutes; for eye exposure, irrigate with saline solution for 20 minutes. Medical consultation is mandatory due to potential systemic toxicity .
Advanced: What synthetic strategies address the challenge of introducing the 10-hydroxy group without epimerizing adjacent stereocenters?
Methodological Answer:
- Chiral Auxiliaries: Temporarily protect the 4a-carboxylic acid group with a tert-butyl ester to prevent acid-catalyzed epimerization during hydroxylation .
- Enzymatic Oxidation: Explore cytochrome P450 mimics or Sharpless asymmetric dihydroxylation to selectively oxidize the C9-C10 double bond .
- Low-Temperature Conditions: Perform reactions at −78°C in anhydrous THF to stabilize transition states and minimize racemization .
Basic: How should researchers design stability studies to assess degradation under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 40°C/75% relative humidity (thermal/humidity) for 14 days. Monitor degradation via HPLC peak area reduction .
- Kinetic Modeling: Apply Arrhenius equations to predict shelf life at 25°C based on accelerated stability data .
Advanced: What computational approaches predict the compound’s interaction with biological targets like cyclooxygenase-2 (COX-2)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with COX-2 crystal structures (PDB ID: 5KIR) to identify binding poses. Focus on hydrogen bonding with the 4,10-dihydroxy groups .
- Molecular Dynamics (MD) Simulations: Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex. Calculate binding free energies via MM-PBSA .
Basic: What spectroscopic features distinguish this compound from structurally similar triterpenoids?
Methodological Answer:
- IR Spectroscopy: The 4a-carboxylic acid group shows a strong C=O stretch at 1700–1720 cm, absent in non-acidic analogs .
- -NMR: The heptamethyl substitution pattern produces distinct signals at δ 20–30 ppm for methyl carbons .
Advanced: How can researchers optimize solvent systems for large-scale crystallization?
Methodological Answer:
- Solvent Screening: Test binary mixtures (e.g., ethyl acetate/hexane, acetone/water) using high-throughput crystallization plates. Monitor crystal morphology via polarized light microscopy .
- Seeding: Introduce microcrystals from ethanol/water (1:1) to induce nucleation and control polymorphism .
Basic: What are the key differences in biological activity between this compound and its glycosylated derivatives?
Methodological Answer:
- Bioavailability Assays: Compare LogP values (e.g., 9.06 for the aglycone vs. 1.2–3.5 for glycosides) to predict membrane permeability .
- Enzymatic Hydrolysis: Treat glycosides with β-glucosidase and measure aglycone release via LC-MS to confirm prodrug activation .
Advanced: What mechanistic studies elucidate the role of the 4a-carboxylic acid group in modulating antioxidant activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
